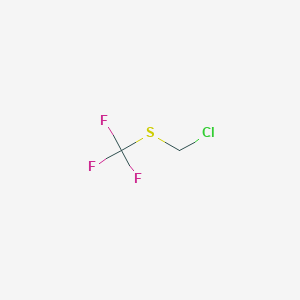

Chloromethyl trifluoromethyl sulfide

Description

Significance of Organofluorine Compounds in Advanced Chemical Synthesis

Organofluorine chemistry has become a cornerstone of modern chemical science, largely due to the unique and powerful effects that fluorine atoms or fluorine-containing groups impart to organic molecules. The incorporation of moieties like the trifluoromethyl (CF₃) group can profoundly alter a molecule's physical, chemical, and biological properties. mdpi.com In medicinal chemistry and agrochemical development, the introduction of fluorine is a widely used strategy to enhance the metabolic stability of a drug or pesticide. The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to cleavage by metabolic enzymes and thereby extending the molecule's active lifetime in a biological system. mdpi.commdpi.com

Furthermore, the trifluoromethyl group is often used to increase a molecule's lipophilicity, or its ability to dissolve in fats and lipids, which can improve its absorption and transport across biological membranes. mdpi.comnih.gov This group's strong electron-withdrawing nature also modifies the electronic environment of the parent molecule, which can lead to stronger and more selective binding to biological targets like enzymes and receptors. mdpi.commdpi.com These combined effects have led to a situation where a significant percentage of all new pharmaceuticals and agrochemicals contain fluorine. mdpi.com Beyond life sciences, organofluorine compounds are critical in materials science for creating polymers and surfaces with specialized properties.

Overview of Sulfide (B99878) Derivatives Bearing Trifluoromethyl and Halomethyl Moieties

Chloromethyl trifluoromethyl sulfide belongs to a class of compounds characterized by a central sulfur atom bonded to both a trifluoromethyl group (-CF₃) and a halomethyl group (-CH₂X, where X is a halogen). The combination of these two groups on a single sulfur atom creates a molecule with distinct reactive sites. The trifluoromethyl group is a powerful electron-withdrawing group, which influences the electron density of the entire molecule. This inductive effect makes the adjacent sulfur atom less nucleophilic than in typical dialkyl sulfides.

The chloromethyl (-CH₂Cl) portion of the molecule serves as a reactive site for nucleophilic substitution. The chlorine atom is a good leaving group, and its reactivity is further influenced by the adjacent trifluoromethylthio (-SCF₃) group. Compounds with this structural motif are valuable as building blocks in synthesis. For example, related compounds like 2-chloroethyl trifluoromethyl sulfide can be used to generate trifluoromethyl vinyl sulfide, a useful intermediate for cycloaddition reactions. nih.gov Similarly, aryl sulfides containing a chloromethyl group, such as chloromethyl phenyl sulfide, are established reagents in organic synthesis. orgsyn.org The reactivity of these compounds often involves transformations at the chloromethyl site or oxidation of the sulfide to a sulfoxide (B87167) or sulfone, which further activates the molecule for different chemical pathways. rsc.org

Historical Context of this compound Research Trajectories

The study of small, fluorinated sulfur compounds is situated within the broader historical development of organofluorine chemistry. While the synthesis of some organofluorine compounds dates back further, significant progress in creating reagents for trifluoromethylthiolation (the addition of a -SCF₃ group) gained momentum in the latter half of the 20th century. The synthesis of trifluoromethyl sulfides from disulfides was an area of active research. acs.org

This compound itself (CAS RN: 460-58-2) is primarily recognized as a chemical intermediate. sigmaaldrich.comsigmaaldrich.com Its utility stems from its bifunctional nature, allowing for reactions involving the -SCF₃ group or nucleophilic displacement of the chloride. Research involving structurally similar molecules, such as (3-chlorobenzyl)(trifluoromethyl) sulfide, highlights the interest in combining these moieties for creating more complex molecules. nih.gov The development of synthetic methods often focused on creating trifluoromethylsulfenyl chloride (CF₃SCl) as a key intermediate, which could then be reacted with various nucleophiles. Some synthetic routes have explored the chlorinolysis of precursor molecules like ortho-chlorobenzyl trifluoromethyl sulfide to generate these valuable reagents. googleapis.com The trajectory of research on this compound is thus tied to the broader quest for efficient and versatile reagents for incorporating the trifluoromethylthio group into advanced materials and biologically active compounds.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 460-58-2 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₂H₂ClF₃S | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 150.55 g/mol | sigmaaldrich.com |

| Boiling Point | 63.5 °C (at 740 mmHg) | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.412 g/mL (at 25 °C) | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.3818 | sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloromethylsulfanyl(trifluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF3S/c3-1-7-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQRPMWQQUKPMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(SC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392757 | |

| Record name | Chloromethyl trifluoromethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-58-2 | |

| Record name | Chloromethyl trifluoromethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl trifluoromethyl sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Pathways of Chloromethyl Trifluoromethyl Sulfide

Oxidative Transformations of the Sulfide (B99878) Functionality

The sulfur atom in chloromethyl trifluoromethyl sulfide is susceptible to oxidation, a common reaction for sulfides. This process can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone, depending on the reaction conditions and the oxidizing agent employed. The strong electron-withdrawing nature of the trifluoromethyl group decreases the nucleophilicity of the sulfur atom, making it less reactive towards oxidation compared to typical alkyl or aryl sulfides. rsc.org Consequently, stronger oxidizing conditions are often necessary to effect these transformations.

Selective Oxidation to Sulfoxides and Sulfones

The stepwise oxidation of the sulfide first produces chloromethyl trifluoromethyl sulfoxide, and upon further oxidation, yields chloromethyl trifluoromethyl sulfone. The selective synthesis of either the sulfoxide or the sulfone is a key challenge and is highly dependent on the chosen methodology.

Research on analogous aryl trifluoromethyl sulfides has demonstrated that selective oxidation to the sulfoxide is achievable. rsc.orgresearchgate.net For instance, using hydrogen peroxide in conjunction with an activating solvent like trifluoroacetic acid (TFA) allows for the formation of the sulfoxide with high selectivity. rsc.orgresearchgate.net The TFA activates the hydrogen peroxide, enhancing its electrophilicity, while also appearing to deactivate the resulting sulfoxide towards further oxidation, thus preventing the ready formation of the sulfone. rsc.org

Over-oxidation to the sulfone occurs more readily with many common, potent oxidizing agents or under harsher conditions. rsc.org The synthesis of sulfones from sulfides is a well-established transformation, and numerous reagents are available for this purpose, including excess hydrogen peroxide, often in the presence of catalysts, or other strong oxidants like peracids. acs.orgorganic-chemistry.org For less reactive substrates like trifluoromethyl sulfides, achieving complete oxidation to the sulfone might require forcing conditions, such as elevated temperatures. rsc.org

Influence of Oxidizing Agents and Reaction Conditions on Selectivity

The choice of oxidizing agent and the precise control of reaction parameters are critical for directing the oxidation of this compound towards either the sulfoxide or the sulfone.

For selective oxidation to the sulfoxide , mild and controlled conditions are paramount. The use of 1.2 equivalents of 30% hydrogen peroxide at 0 °C in trifluoroacetic acid has been shown to be effective for the quantitative conversion of aryl trifluoromethyl sulfides to their corresponding sulfoxides. rsc.org Another approach involves using N-fluorobenzenesulfonimide (NFSI), where varying the reagent loading can control the reaction outcome; a lower loading favors sulfoxide formation. rsc.org

For the synthesis of the sulfone , more powerful oxidizing conditions are required. This can be achieved by increasing the amount of the oxidizing agent, raising the reaction temperature, or using inherently stronger oxidants. rsc.orgorganic-chemistry.org For example, reacting an aryl trifluoromethyl sulfide with 2.4 equivalents of hydrogen peroxide in TFA at 60 °C leads to the formation of the corresponding sulfone in high yield. rsc.org The use of methyl(trifluoromethyl)dioxirane (B1250162) (TFDO), a highly electrophilic oxidant, has been shown to convert sulfides directly to sulfones, even when the sulfide is present in excess. acs.org

The following table summarizes the influence of various oxidizing systems on the selectivity of sulfide oxidation, based on studies of structurally related trifluoromethyl sulfides.

| Oxidizing Agent/System | Target Product | Key Conditions | Selectivity Notes |

| H₂O₂ (1.2 equiv) / TFA | Sulfoxide | 0 °C, 6 hours | High selectivity for sulfoxide; TFA activates H₂O₂ and deactivates the sulfoxide product towards further oxidation. rsc.org |

| H₂O₂ (2.4 equiv) / TFA | Sulfone | 60 °C | Harsher conditions (excess oxidant, higher temperature) drive the reaction to the sulfone. rsc.org |

| N-Fluorobenzenesulfonimide (NFSI) | Sulfoxide or Sulfone | H₂O, varying NFSI loading | The degree of oxidation is controlled by the stoichiometry of NFSI. rsc.org |

| Methyl(trifluoromethyl)dioxirane (TFDO) | Sulfone | Acetone solvent | Highly electrophilic oxidant that favors direct conversion to sulfone. acs.org |

| m-CPBA, NaIO₄, Oxone | Sulfoxide or Sulfone | Varies | These are common oxidants, but selectivity can be problematic, often leading to over-oxidation to the sulfone. rsc.org |

Nucleophilic and Electrophilic Reactivity of this compound

The molecule possesses two primary sites for substitution reactions: the carbon of the chloromethyl group, which is electrophilic, and the trifluoromethyl group. The sulfide bond itself can also be subject to cleavage under reductive conditions.

Nucleophilic Substitution Reactions Involving the Trifluoromethyl Group

Direct nucleophilic substitution on the carbon atom of a trifluoromethyl group is exceptionally challenging and not a commonly observed reaction pathway. The C-F bonds are extremely strong, and the fluorine atoms are not good leaving groups. Furthermore, the electron density of the fluorine atoms would repel incoming nucleophiles.

Instead of being an electrophile, the trifluoromethyl group profoundly influences the reactivity of the rest of the molecule through its powerful electron-withdrawing inductive effect. nih.gov Reactions described as "nucleophilic trifluoromethylation" typically involve a reagent that acts as a source of a nucleophilic "CF₃⁻" anion, which then attacks an external electrophile. nih.govmdpi.com It is conceivable that under specific conditions with highly specialized reagents, such as a germyl (B1233479) anion which has a strong affinity for sulfur, the CF₃-S bond could be cleaved to release a trifluoromethyl anion. acs.org However, this represents an indirect form of reactivity and not a direct substitution at the carbon. Attempts to achieve direct nucleophilic substitution on similar perfluoroalkyl groups generally require activated substrates and specialized, often harsh, conditions. nih.gov

Electrophilic Behavior of the Chloromethyl Moiety

The chloromethyl group (–CH₂Cl) is a well-established electrophilic site. The carbon atom is bonded to chlorine, a good leaving group, making it susceptible to nucleophilic attack via an Sₙ2 mechanism. The reactivity of this site in this compound is significantly enhanced by the strong electron-withdrawing effect of the adjacent trifluoromethyl sulfide (–SCF₃) group. This group increases the partial positive charge on the chloromethyl carbon, making it a harder and more reactive electrophile.

This heightened electrophilicity allows the chloromethyl moiety to react with a wide variety of nucleophiles. Sulfur nucleophiles, for example, can readily displace the chloride to form a new carbon-sulfur bond. researchgate.netrsc.org This reactivity is analogous to the alkylation of nucleophiles by other reactive alkyl halides. The general reaction can be depicted as:

Nu⁻ + ClCH₂–SCF₃ → Nu–CH₂–SCF₃ + Cl⁻

Where 'Nu⁻' represents a generic nucleophile. This electrophilic character is a key feature of the compound's reactivity profile, enabling its use as a building block for introducing the –CH₂SCF₃ moiety into other molecules.

Reduction Reactions of the Sulfide Bond

Cleavage of the carbon-sulfur bonds in this compound represents a reduction of the sulfide. The C-S bond is generally stable, but it can be cleaved under specific reductive conditions. Transition metal-mediated hydrolysis has emerged as a strategy for cleaving C–S bonds in various organosulfur compounds, though this often requires specific catalytic systems. acs.org

For trifluoromethyl sulfides specifically, reductive coupling reactions have been developed. A nickel-catalyzed reductive C–S coupling provides a method to form α-CF₃ functionalized thioethers, indicating a pathway for manipulating the C-S bond. rsc.org In other related systems, such as bis(trifluoromethyl)trisulfide, reaction with Grignard reagents can lead to the simultaneous cleavage of both C-S and S-S bonds, a process rationalized by the involvement of free radical intermediates. acs.org The selective reduction of just one C-S bond in this compound without affecting the other parts of the molecule would require carefully chosen reagents that can operate under mild conditions.

Cycloaddition Chemistry and Pericyclic Reactions

The field of [3+2] cycloaddition reactions represents a powerful tool for the synthesis of five-membered heterocyclic compounds. While direct cycloadditions involving this compound are not prominently detailed, analogous structures serve as key precursors for generating reactive intermediates for these transformations.

The synthesis of functionalized tetrahydrothiophenes can be effectively achieved through the [3+2] cycloaddition of a thiocarbonyl ylide with various compounds containing an activated multiple bond, known as dipolarophiles. nuph.edu.uascispace.com Thiocarbonyl ylides, which are 1,3-dipoles, are typically generated in situ. One established method involves the fluoride (B91410) ion-promoted 1,3-desilylation of chloromethyl trimethylsilylmethyl sulfide, which serves as a stable and convenient precursor to the parent thiocarbonyl ylide synthon. nuph.edu.uascispace.com

These cycloadditions have been studied with a wide array of alkenes and alkynes, demonstrating the versatility of this method for creating molecular complexity and accessing polyfunctionalized molecules. researchgate.net The reaction provides a synthetic route to dihydro- and tetrahydrothiophene (B86538) derivatives that are valuable intermediates for further chemical modifications. nuph.edu.uaresearchgate.net For instance, the resulting cycloadducts can be transformed into aldehydes, alcohols, amines, and amidines. nuph.edu.ua The utility of this reaction is further highlighted by its application in the formal syntheses of pharmaceuticals. researchgate.net In cases involving thermally unstable or sterically hindered substrates, the application of high-pressure conditions (e.g., 14 kbar) has been shown to significantly improve reaction yields. researchgate.net

Table 1: Examples of [3+2] Cycloaddition with Thiocarbonyl Ylides This table is interactive. You can sort and filter the data.

| Dipolarophile Type | Example Substrate | Product Type | Reference |

|---|---|---|---|

| α,β-Unsaturated Ketone | (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one | Tetrahydrothiophene | nih.gov |

| α,β-Unsaturated Compounds | General Alkenes & Alkynes | Dihydro- and Tetrahydrothiophenes | nuph.edu.uascispace.comresearchgate.net |

The [3+2] cycloaddition of thiocarbonyl ylides is often characterized by high levels of selectivity, which can be understood and predicted through computational and experimental studies.

Regioselectivity: The regiochemical outcome of the cycloaddition is highly dependent on the nature of the dipolarophile. nih.gov Density Functional Theory (DFT) studies within the framework of Molecular Electron Density Theory (MEDT) have been employed to analyze the reaction mechanism. sid.ir These studies indicate that the thiocarbonyl ylide behaves as a strong nucleophile. sid.ir For non-symmetrical dipolarophiles, such as α,β-unsaturated ketones, two different regioisomeric products are theoretically possible. nih.gov However, the reaction often proceeds with complete regioselectivity. sid.ir For example, in the reaction with (E)-1-aryl-4,4,4-trifluorobut-2-en-1-ones, the cycloaddition occurs exclusively at the C=C double bond, not the C=O bond. nih.gov Computational tools like Parr function analysis can successfully predict the most favorable regioselective channel by identifying the most electrophilic and nucleophilic sites on the reactants. sid.ir

Stereoselectivity: A high degree of stereoselectivity is a notable feature of these cycloaddition reactions. nuph.edu.uascispace.com The stereochemistry of the resulting tetrahydrothiophene products is often controlled, leading to the preferential formation of one diastereomer. The specific stereochemical configuration of the products can be determined experimentally using techniques such as 1H NOESY (Nuclear Overhauser Effect Spectroscopy). nuph.edu.ua Theoretical calculations of the relative Gibbs free energies of the possible transition states and products also align with and explain the experimentally observed stereochemical outcomes. sid.irnih.gov

Table 2: Factors Influencing Selectivity in [3+2] Cycloadditions This table is interactive. You can sort and filter the data.

| Selectivity Type | Influencing Factors | Method of Analysis | Outcome | Reference |

|---|---|---|---|---|

| Regioselectivity | Substituents on dipolarophile | DFT Calculations, Parr Functions | Exclusive C=C bond addition over C=O | nih.govsid.ir |

| Stereoselectivity | Reaction pathway energetics | 1H NOESY, DFT (Gibbs Free Energy) | High diastereoselectivity | nuph.edu.uascispace.com |

| Chemoselectivity | Location of CF₃ group on dipolarophile | Experimental Product Analysis | Determines reaction at C=C or C=O bond | nih.gov |

Radical Processes and Electron Transfer Mechanisms

The trifluoromethyl (CF₃) group is a crucial moiety in modern pharmaceuticals and agrochemicals. wikipedia.orgsemanticscholar.org Consequently, understanding the mechanisms for its introduction, particularly via radical and single-electron transfer pathways, is of significant interest.

The trifluoromethyl radical (•CF₃) is a key intermediate in many trifluoromethylation reactions. semanticscholar.org It is characterized as a pyramidal, electrophilic, and highly reactive species. wikipedia.org Its reactivity with styrene, for instance, is 440 times greater than that of the methyl radical. wikipedia.org A variety of reagents and methods have been developed to generate the •CF₃ radical under mild conditions.

These methods typically involve the homolytic cleavage of a C-X or S-C bond in a suitable precursor. Common strategies include:

Photochemical or Thermal Homolysis: Reagents like trifluoroiodomethane (CF₃I) can generate •CF₃ radicals upon irradiation with light or heating. wikipedia.orgsemanticscholar.org

Reductive Generation: The reaction of S-(trifluoromethyl)diphenylsulfonium triflate with a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) produces the •CF₃ radical. nih.gov

Oxidative Generation: Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, can be oxidized (e.g., with t-BuOOH) to form the •CF₃ radical. wikipedia.orgsemanticscholar.org

Reagents with Labile Bonds: Other precursors include bis(trifluoroacetyl) peroxide and specialized electrophilic trifluoromethylating agents like Umemoto and Togni reagents, which can also serve as radical sources under specific conditions. wikipedia.orgsemanticscholar.orgsustech.edu.cn

Once generated, the •CF₃ radical readily adds to unsaturated bonds, such as those in alkenes and arenes, initiating a pathway to the final trifluoromethylated product. semanticscholar.orgsustech.edu.cn

Table 3: Selected Reagents for Trifluoromethyl Radical Generation This table is interactive. You can sort and filter the data.

| Precursor Reagent | Common Name/Type | Generation Method | Reference |

|---|---|---|---|

| CF₃I | Trifluoroiodomethane | Photochemical, Thermal, or with Triethylborane | wikipedia.orgsemanticscholar.org |

| CF₃SO₂Na | Langlois Reagent | Oxidation (e.g., with t-BuOOH) | wikipedia.orgsemanticscholar.org |

| Ar₂S⁺CF₃ SbF₆⁻ | Umemoto Reagent | Electrophilic reagent, can be a radical source | wikipedia.orgsustech.edu.cn |

Single-Electron Transfer (SET) is a fundamental process in organic chemistry where one electron is transferred from a donor species to an acceptor, resulting in the formation of radical ions. numberanalytics.comsigmaaldrich.com This mechanism is particularly relevant in organofluorine chemistry as it provides a powerful route to generate fluorinated radicals, including the •CF₃ radical, under mild conditions. numberanalytics.com

Visible-light photoredox catalysis is a prominent strategy that operates via SET mechanisms. sigmaaldrich.com In a typical cycle, a photocatalyst (e.g., [Ru(bpy)₃]²⁺ or an iridium complex) absorbs visible light and enters an excited state. sigmaaldrich.comnih.gov This excited-state catalyst can then act as a potent single-electron reductant or oxidant. It can transfer an electron to a trifluoromethylating agent (like Togni's or Umemoto's reagent) to generate a •CF₃ radical, or it can accept an electron from a substrate to form a radical cation. nih.gov This process enables the chemo-, regio-, and stereoselective trifluoromethylation of substrates like styrenes. nih.gov The feasibility of a photoinduced electron transfer can often be predicted by considering the redox potentials of the catalyst and the substrates. sigmaaldrich.com

Table 4: Comparison of Electron Transfer Mechanisms This table is interactive. You can sort and filter the data.

| Mechanism | Number of Electrons Transferred | Key Intermediates | Typical Application Context | Reference |

|---|---|---|---|---|

| Single-Electron Transfer (SET) | 1 | Radical Ions | Photoredox Catalysis, Organofluorine Chemistry | numberanalytics.com |

| Two-Electron Transfer | 2 | Closed-Shell Ions | Traditional Polar/Ionic Reactions | numberanalytics.com |

| Concerted Mechanism | Varies | Single Transition State | Pericyclic Reactions (e.g., Diels-Alder) | numberanalytics.com |

Computational and Theoretical Investigations of Chloromethyl Trifluoromethyl Sulfide

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the three-dimensional structure and conformational landscape of molecules like chloromethyl trifluoromethyl sulfide (B99878). These methods provide detailed insights into the geometric parameters and the relative energies of different spatial arrangements of the atoms.

Density Functional Theory (DFT) Studies on Geometric Parameters

While specific DFT studies detailing the geometric parameters of chloromethyl trifluoromethyl sulfide are not extensively available in the public literature, calculations on analogous molecules, such as chloromethyl methyl sulfide and other fluorinated thioethers, provide a strong basis for predicting its structural properties. science.gov DFT methods, such as B3LYP, are commonly used in conjunction with basis sets like 6-311G+(d,p) to optimize molecular geometries and calculate structural parameters. researchgate.net

Table 1: Predicted Geometric Parameters for this compound (Based on Analogous Compounds)

| Parameter | Predicted Value Range | Influencing Factors |

| C-S Bond Length | 1.80 - 1.85 Å | Electronegativity of substituents, hyperconjugation |

| C-Cl Bond Length | 1.77 - 1.81 Å | Standard for chloromethyl groups |

| C-F Bond Length | 1.33 - 1.36 Å | Strong electronegativity of fluorine |

| C-S-C Bond Angle | 98 - 102° | Steric hindrance between the bulky CF₃ and CH₂Cl groups |

| Dihedral Angle (F-C-S-C) | Variable | Defines the conformational isomers |

| Dihedral Angle (C-S-C-Cl) | Variable | Defines the conformational isomers |

| Note: These values are estimations based on computational data for analogous sulfides and fluorinated compounds. Specific experimental or dedicated computational values for CF₃SCH₂Cl are not available in the cited literature. |

Analysis of Conformational Isomers and Energetics

The rotation around the C-S bonds in this compound leads to the existence of different conformational isomers, primarily the gauche and anti forms. Theoretical studies on the analogous chloromethyl methyl sulfide have shown that the gauche conformer is significantly more stable than the anti conformer. science.gov This preference is largely attributed to the anomeric effect, a stereoelectronic interaction involving the donation of electron density from the sulfur lone pair into the antibonding σ* orbital of the C-Cl bond (nS → σ*C-Cl). science.gov

For this compound, a similar conformational preference is anticipated. The relative energies of the conformers can be calculated using DFT and other ab initio methods. These calculations typically involve mapping the potential energy surface by systematically changing the key dihedral angles.

Table 2: Calculated Relative Energies of Conformers for an Analogous Thioether (Chloromethyl Methyl Sulfide)

| Conformer | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

| Gauche | 0.0 (most stable) | Anomeric effect (nS → σ*C-Cl) |

| Anti | ~3.2 | Steric minimization |

| Source: Data adapted from a conformational and stereoelectronic investigation of chloromethyl methyl sulfide. science.gov |

It is expected that the bulky and highly electronegative trifluoromethyl group in this compound will further influence the rotational barriers and the energy difference between the conformers compared to its methyl analogue.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying transition states, and calculating the energy barriers that govern reaction rates. For this compound, this includes understanding its behavior in nucleophilic substitution and other key transformations.

Energy Profiles and Reaction Barriers for Key Transformations

While specific energy profiles for reactions involving this compound are not readily found in the surveyed literature, benchmark studies on similar Sₙ2 and E2 reactions provide a framework for understanding its reactivity. nih.govnih.gov For instance, the reaction of a nucleophile with the chloromethyl group is a probable transformation. Computational studies can model the energy changes as the nucleophile approaches and the chloride ion departs, identifying the transition state structure and its associated activation energy. The presence of the electron-withdrawing trifluoromethyl group is expected to influence the electrophilicity of the chloromethyl carbon and the stability of the transition state.

Role of Non-Covalent Interactions (e.g., Halogen Bonding, C-F···H-N Interactions)

Non-covalent interactions play a crucial role in directing the assembly of molecules and influencing reaction pathways. rsc.orgacs.org In the context of this compound, several types of non-covalent interactions are of interest.

Halogen Bonding: The chlorine atom in the chloromethyl group can act as a halogen bond donor. This is an attractive interaction between the electrophilic region on the halogen atom (the σ-hole) and a Lewis base. nih.gov In reactions or in the condensed phase, this interaction can influence the orientation of approaching molecules. Studies on related systems have explored the competition between halogen bonding and hydrogen bonding. nih.gov

C-F···X Interactions: The trifluoromethyl group, while generally considered electron-withdrawing, can also participate in non-covalent interactions. The fluorine atoms can interact with various functional groups, although these interactions are often weak and dispersive in nature. nih.gov The nature of fluorine-fluorine interactions has also been a subject of theoretical investigation. rsc.org

The sulfur atom itself, being a soft and polarizable atom, can participate in various non-covalent interactions, including those with hydrogen bond donors and π-systems. google.com These subtle forces can collectively influence the conformational preferences and the transition state geometries in reactions involving this compound.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. e3s-conferences.orgresearchgate.netresearchgate.netrsc.org Computational methods allow for the calculation of various electronic properties and reactivity descriptors that can predict how a molecule will behave in a chemical reaction.

For this compound, the distribution of electron density is heavily skewed by the presence of the highly electronegative fluorine and chlorine atoms. This results in significant partial positive charges on the carbon atoms of the trifluoromethyl and chloromethyl groups, and a partial negative charge on the sulfur atom.

Reactivity Descriptors:

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. For CF₃SCH₂Cl, regions of positive potential are expected around the hydrogen atoms and the carbon of the CH₂Cl group, indicating susceptibility to nucleophilic attack. Regions of negative potential would be concentrated around the fluorine, chlorine, and sulfur atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the LUMO and its localization on the molecule can indicate the most likely site for nucleophilic attack. For this compound, the LUMO is expected to have significant character on the σ* orbital of the C-Cl bond, consistent with its reactivity in Sₙ2 reactions. The HOMO would likely be localized on the sulfur atom's lone pairs.

Fukui Functions: These descriptors provide a more quantitative measure of the local reactivity at different atomic sites within the molecule, distinguishing between susceptibility to nucleophilic, electrophilic, or radical attack. researchgate.net

While specific calculated values for these descriptors for this compound are not available in the reviewed literature, their theoretical framework provides a robust method for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.govresearchgate.net The energies and distributions of these orbitals provide insights into the nucleophilic and electrophilic nature of a molecule.

For this compound, the HOMO is expected to be primarily localized on the sulfur atom, reflecting the high nucleophilicity generally observed for sulfur compounds. libretexts.orguni.lu The lone pairs of electrons on the sulfur atom are the highest in energy and thus the most available for donation to an electrophile. The presence of the electron-withdrawing trifluoromethyl (CF₃) and chloromethyl (CH₂Cl) groups is anticipated to lower the energy of the HOMO compared to a simple alkyl sulfide, thereby reducing its nucleophilicity.

Conversely, the LUMO is expected to be associated with the antibonding orbitals of the C-Cl and C-S bonds. Specifically, the σ* orbital of the C-Cl bond is a likely candidate for the LUMO, making the carbon of the chloromethyl group susceptible to nucleophilic attack. The strong electron-withdrawing nature of the trifluoromethyl group will further lower the energy of the LUMO, enhancing the electrophilicity of the molecule.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Primary Localization | Expected Energy Level | Implication for Reactivity |

| HOMO | Sulfur atom (lone pairs) | Lowered by CF₃ and CH₂Cl groups | Nucleophilic character at sulfur |

| LUMO | Antibonding σ* orbital of the C-Cl bond | Lowered by CF₃ group | Electrophilic character at the chloromethyl carbon |

This table is based on theoretical principles and data from analogous compounds, as specific computational results for this compound were not found in the searched literature.

Quantification of Electrophilicity and Nucleophilicity Parameters

The reactivity of a compound can be quantitatively described using electrophilicity (E) and nucleophilicity (N) parameters, such as those developed in the Mayr-Patz scales. nih.govnih.gov These scales allow for the prediction of reaction rates between electrophiles and nucleophiles.

Electrophilicity: this compound is expected to exhibit significant electrophilic character. The carbon atom of the chloromethyl group is rendered electrophilic by the adjacent chlorine atom and the strongly electron-withdrawing trifluoromethylthio (SCF₃) group. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. mdpi.com This effect increases the partial positive charge on the chloromethyl carbon, making it a prime target for nucleophilic attack. While a specific E value for this compound is not available, it would be expected to be a moderately reactive electrophile.

Nucleophilicity: The nucleophilicity of this compound is centered on the sulfur atom. libretexts.orguni.lu However, the potent electron-withdrawing effect of the trifluoromethyl group significantly diminishes the electron-donating ability of the sulfur atom. Compared to a simple dialkyl sulfide, the nucleophilicity of the sulfur in this compound will be substantially lower. This is due to the inductive effect of the CF₃ group, which pulls electron density away from the sulfur, making its lone pairs less available for donation.

Table 2: Predicted Electrophilicity and Nucleophilicity of this compound

| Property | Predicted Site | Influencing Factors | Expected Reactivity |

| Electrophilicity | Carbon of the CH₂Cl group | - Inductive effect of Cl- Strong inductive effect of the SCF₃ group | Moderately electrophilic, susceptible to Sₙ2 reactions. |

| Nucleophilicity | Sulfur atom | - Strong electron-withdrawing CF₃ group- Electron-withdrawing CH₂Cl group | Weakly nucleophilic, significantly reduced compared to alkyl sulfides. |

This table presents a qualitative prediction based on the electronic properties of the functional groups, as experimentally or computationally determined E and N parameters for this compound were not found in the reviewed literature.

Investigation of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are profoundly influenced by its two key substituents: the chloromethyl group and the trifluoromethyl group.

Effect of the Trifluoromethyl Group: The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I effect). nih.govmdpi.com This has several important consequences for the molecule's reactivity:

Decreased Nucleophilicity of Sulfur: As previously mentioned, the CF₃ group deactivates the sulfur atom towards electrophilic attack.

Increased Electrophilicity of the Chloromethyl Carbon: The CF₃ group enhances the electrophilic character of the CH₂Cl group, making the molecule more susceptible to nucleophilic substitution at this position.

Stabilization of Potential Anionic Intermediates: Should a reaction proceed through a mechanism involving the formation of a negative charge on the sulfur-containing portion of the molecule, the CF₃ group would provide significant stabilization.

Effect of the Chloromethyl Group: The chloromethyl group provides the primary site for nucleophilic attack. The chlorine atom is a good leaving group, facilitating Sₙ2 reactions. Computational studies on the analogous chloromethyl methyl sulfide have shown that hyperconjugative interactions, such as the anomeric effect (nS → σ*C-Cl), play a role in stabilizing certain conformations. researchgate.net A similar effect would be expected in this compound, influencing its ground state geometry and, consequently, its reactivity.

Comparative Reactivity: To understand the impact of the trifluoromethyl group, it is useful to compare the predicted reactivity of this compound with its methyl analog, chloromethyl methyl sulfide (CH₃SCH₂Cl).

Table 3: Comparative Substituent Effects on Reactivity

| Compound | Substituent on Sulfur | Effect on Sulfur Nucleophilicity | Effect on Electrophilicity of CH₂Cl Carbon |

| Chloromethyl methyl sulfide | Methyl (CH₃) | Weakly electron-donating | Moderately electrophilic |

| This compound | Trifluoromethyl (CF₃) | Strongly electron-withdrawing (significantly reduced nucleophilicity) | Strongly electrophilic |

This table provides a comparative analysis based on the known electronic effects of methyl and trifluoromethyl groups.

Applications of Chloromethyl Trifluoromethyl Sulfide in Advanced Organic Synthesis

Utilization as a Versatile Synthon for Complex Organic Molecules

The inherent reactivity of chloromethyl trifluoromethyl sulfide (B99878) makes it a valuable synthon for introducing the trifluoromethylthiomethyl (-CH₂SCF₃) group into a variety of molecular scaffolds. This moiety can significantly influence the physicochemical properties of the parent molecule, making it a point of interest in medicinal and materials chemistry.

While the direct use of chloromethyl trifluoromethyl sulfide in cycloaddition reactions to form heterocycles like tetrahydrothiophenes or aziridines is not widely documented, related chloro-alkyl sulfides serve as crucial precursors for building blocks used in such syntheses. A notable example is the synthesis of trifluoromethylthiolated triazoles, which are heterocyclic structures of significant interest in pharmaceutical chemistry. magtech.com.cn

This strategy involves the transformation of a related starting material, 2-chloroethyl trifluoromethyl sulfide, into a more versatile building block, ethynyl (B1212043) trifluoromethyl sulfide (CF₃S–C≡CH). magtech.com.cn This alkyne then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction with various organic azides to produce a library of 1,4-disubstituted 1,2,3-triazoles bearing a trifluoromethylthio group. magtech.com.cn This multi-step approach, which begins with a simple halo-alkyl sulfide, highlights a powerful strategy for accessing complex fluorinated heterocycles.

Table 1: Synthesis of 1,4-Disubstituted Triazoles via a Building Block Derived from a Chloro-alkyl Sulfide Precursor magtech.com.cn

| Entry | Azide (B81097) Substrate | Product | Yield (%) |

| 1 | 1-Azido-4-nitrobenzene | 1-(4-Nitrophenyl)-4-[(trifluoromethyl)sulfanyl]-1H-1,2,3-triazole | 86 |

| 2 | 1-Azido-3-chlorobenzene | 1-(3-Chlorophenyl)-4-[(trifluoromethyl)sulfanyl]-1H-1,2,3-triazole | 75 |

| 3 | Benzyl azide | 1-Benzyl-4-[(trifluoromethyl)sulfanyl]-1H-1,2,3-triazole | 81 |

| 4 | 1-Azidobutane | 1-Butyl-4-[(trifluoromethyl)sulfanyl]-1H-1,2,3-triazole | 76 |

Note: The synthesis starts from 2-chloroethyl trifluoromethyl sulfide, which is converted to ethynyl trifluoromethyl sulfide before reacting with the listed azides.

This compound is an effective agent for the trifluoromethylthiomethylation of various nucleophiles, leading to the construction of functionalized aromatic and aliphatic systems. The carbon-chlorine bond is highly polarized and susceptible to nucleophilic attack, making the compound an excellent electrophile in SN2 reactions. This allows for the direct installation of the -CH₂SCF₃ group.

This reaction is broadly applicable to a range of soft and hard nucleophiles. For instance, phenols and thiophenols can be readily alkylated at the heteroatom to form aryl trifluoromethylthiomethyl ethers and thioethers, respectively. Similarly, amines and carboxylates can react to form the corresponding N- and O-alkylated products. Carbon-based nucleophiles, such as enolates or organometallic reagents, can also be used to form new carbon-carbon bonds.

Table 2: Potential Nucleophilic Substitution Reactions with this compound

| Nucleophile Type | Example Nucleophile | Product Class |

| O-Nucleophile | Phenoxide (ArO⁻) | Aryl trifluoromethylthiomethyl ether (ArOCH₂SCF₃) |

| S-Nucleophile | Thiophenoxide (ArS⁻) | Aryl trifluoromethylthiomethyl sulfide (ArSCH₂SCF₃) |

| N-Nucleophile | Amine (R₂NH) | N-(Trifluoromethylthiomethyl)amine (R₂NCH₂SCF₃) |

| C-Nucleophile | Enolate | α-(Trifluoromethylthiomethyl)ketone |

Role in C-H Functionalization and Alkylation Strategies

The primary role of this compound in synthetic strategies is as a potent alkylation agent. As discussed previously, it readily reacts with heteroatom nucleophiles (O, S, N) and soft carbon nucleophiles to transfer the trifluoromethylthiomethyl group. libretexts.org This classic SN2 reactivity is a reliable method for forming C-O, C-S, C-N, and C-C bonds. acsgcipr.org

In the context of modern synthetic methods, C-H functionalization refers to the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, often through transition-metal catalysis or radical pathways. youtube.com Review of the literature indicates that such advanced C-H functionalization reactions typically employ other classes of reagents designed to generate radical species or engage in catalytic cycles. youtube.comnih.gov The high reactivity of the C-Cl bond in this compound towards traditional nucleophiles means that its chemistry is dominated by SN2 alkylation pathways rather than direct C-H functionalization.

Development of Novel Organofluorine Building Blocks

A key application of simple, reactive molecules like this compound is their use as a starting point for the synthesis of more complex and functionally diverse organofluorine building blocks. nih.gov The introduction of the -CH₂SCF₃ moiety into a substrate creates a new, value-added molecule that can be used in subsequent synthetic steps.

By analogy with related fluorinated compounds, this compound can be envisioned as a precursor to a variety of other useful synthons. For example:

Synthesis of Functionalized Thiols: Reaction with a sulfide source like sodium hydrosulfide (B80085) could potentially yield trifluoromethylthiomethanethiol (HSCH₂SCF₃), a novel thiol building block.

Generation of Phosphonium (B103445) Ylides: Treatment with triphenylphosphine (B44618) would produce a phosphonium salt, which upon deprotonation could form a Wittig reagent capable of installing a C=CHSCF₃ group.

Formation of Azide Derivatives: Substitution with sodium azide would furnish azidomethyl trifluoromethyl sulfide (N₃CH₂SCF₃), a building block suitable for click chemistry or for reduction to the corresponding amine.

These transformations illustrate how a straightforward electrophile like this compound can serve as a foundational tool for expanding the library of available organofluorine compounds, which are critical for the development of new pharmaceuticals and advanced materials.

Analytical and Spectroscopic Characterization of Chloromethyl Trifluoromethyl Sulfide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural analysis of fluorinated organic compounds. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecular framework can be assembled.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide key information about the hydrocarbon backbone of the molecule.

In the ¹H NMR spectrum of chloromethyl trifluoromethyl sulfide (B99878) (ClCH₂SCF₃), the chloromethyl group's protons are expected to produce a single resonance. The chemical shift of these protons is influenced by the electronegativity of the adjacent chlorine and sulfur atoms. Typically, protons on a carbon bonded to a chlorine atom (R-CH₂-Cl) appear around 3.7 ppm, while those adjacent to a sulfur atom are also shifted downfield. pdx.edu The combined effect in the ClCH₂S- moiety would result in a characteristic singlet in a region distinct from typical alkyl protons.

The ¹³C NMR spectrum offers further structural confirmation. Two distinct signals are expected for chloromethyl trifluoromethyl sulfide: one for the chloromethyl carbon (-CH₂Cl) and one for the trifluoromethyl carbon (-CF₃). The -CH₂Cl carbon signal is influenced by the attached chlorine and sulfur atoms. researchgate.net The trifluoromethyl carbon signal is particularly informative; it appears as a quartet due to the one-bond coupling with the three fluorine atoms (¹J-C-F), typically with a large coupling constant of over 300 Hz. rsc.orgnih.gov This distinct splitting pattern and coupling constant are characteristic of the -CF₃ group.

Table 1: Predicted NMR Chemical Shifts for this compound (ClCH₂SCF₃) and Related Structures Note: Data for ClCH₂SCF₃ is estimated based on typical values for similar functional groups found in the literature.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -CH₂Cl | ~4.5 - 5.5 | Singlet (s) | Shift is downfield due to the influence of both Cl and SCF₃ groups. pdx.edu |

| ¹³C | -CH₂Cl | ~40 - 55 | Singlet (s) | Shift value is typical for a carbon atom bonded to both chlorine and sulfur. researchgate.net |

| ¹³C | -CF₃ | ~128 - 135 | Quartet (q) | Characterized by a large ¹JCF coupling constant ( > 300 Hz). rsc.orgnih.gov |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the direct detection and confirmation of the trifluoromethyl group. nih.gov For this compound, the three fluorine atoms of the -SCF₃ group are chemically equivalent, assuming free rotation around the C-S bond. This equivalence results in a single, sharp resonance (a singlet) in the ¹⁹F NMR spectrum. rsc.orgresearchgate.net

The chemical shift of this singlet is highly characteristic of the trifluoromethylthio (-SCF₃) moiety. In various aryl trifluoromethyl sulfide derivatives, the ¹⁹F signal for the -SCF₃ group consistently appears in the range of -42 to -44 ppm relative to an internal standard of CFCl₃. rsc.org The presence of a signal in this specific region provides strong evidence for the trifluoromethyl group being attached to a sulfur atom. rsc.orgdtic.mil

Table 2: Representative ¹⁹F NMR Chemical Shifts for Compounds with a Trifluoromethylthio (-SCF₃) Group

| Compound | ¹⁹F Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| Phenyl(trifluoromethyl)sulfane | -42.77 | CDCl₃ | rsc.org |

| (4-chlorophenyl)(trifluoromethyl)sulfane | -42.85 | CDCl₃ | rsc.org |

| (4-bromophenyl)(trifluoromethyl)sulfane | -42.74 | CDCl₃ | rsc.org |

| (4-fluorophenyl)(trifluoromethyl)sulfane | -43.37 | CDCl₃ | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. nih.govresearchgate.net This precision allows for the determination of a unique elemental formula. For this compound (CH₂ClF₃S), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. Furthermore, the presence of chlorine, with its two abundant isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), creates a characteristic isotopic pattern in the mass spectrum. Observing this M and M+2 pattern with the correct intensity ratio is definitive proof of the presence of a single chlorine atom in the molecule. nih.gov

Table 3: Calculated Exact Masses for the Molecular Ion of this compound (C¹H₂³⁵Cl¹⁹F₃³²S)

| Isotopologue Formula | Calculated Exact Mass (m/z) | Relative Abundance |

|---|---|---|

| C¹H₂³⁵Cl¹⁹F₃³²S | 147.95178 | ~100% |

| C¹H₂³⁷Cl¹⁹F₃³²S | 149.94883 | ~32% |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. researchgate.netchromatographyonline.com This is particularly useful for analyzing compounds within complex mixtures. nih.govresearchgate.net In an LC-MS/MS experiment, the intact molecule (parent ion) is first isolated in the mass spectrometer and then subjected to fragmentation, with the resulting fragment ions (daughter ions) being detected.

The fragmentation pattern of this compound provides valuable structural information. Cleavage of the relatively weak C-S and C-Cl bonds is expected. The resulting fragments can be analyzed to piece together the original structure. This technique is highly specific and sensitive, making it a cornerstone of modern chemical analysis. researchgate.net

Table 4: Plausible MS/MS Fragments of this compound

| Parent Ion (m/z) | Fragment Ion Formula | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 147.95 | [CH₂SCF₃]⁺ | 113.98 | Cl |

| 147.95 | [ClCH₂S]⁺ | 80.96 | CF₃ |

| 147.95 | [CF₃]⁺ | 69.00 | ClCH₂S |

| 147.95 | [SCF₃]⁺ | 100.97 | CH₂Cl |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net If a suitable single crystal of this compound or its derivatives can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. mdpi.comnih.gov

This analysis would confirm the connectivity of the atoms and reveal the molecule's preferred conformation in the solid state. Key structural parameters, such as the C-S, C-Cl, S-C, and C-F bond lengths, as well as the Cl-C-S bond angle, could be measured with very high precision. While no crystal structure for this compound itself is available in the searched literature, the technique remains the gold standard for absolute structural proof. For related trifluoromethyl compounds, C-F bonds typically average around 1.35 Å. mdpi.com Analysis of intermolecular interactions within the crystal lattice, such as those involving halogen atoms, could also provide insight into the compound's solid-state properties. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a cornerstone for the analysis of this compound, offering a detailed fingerprint of its molecular structure. Both FTIR and Raman spectroscopy probe the vibrational modes of a molecule, but they are governed by different selection rules, making them complementary techniques. thermofisher.comnih.gov FTIR spectroscopy measures the absorption of infrared radiation by molecules, which is most effective for polar functional groups. thermofisher.com In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about the vibrations of nonpolar functional groups. thermofisher.com

Functional Group Identification:

The vibrational spectrum of this compound is dominated by the characteristic frequencies of its constituent functional groups: the trifluoromethyl (CF₃) group, the chloromethyl (CH₂Cl) group, and the carbon-sulfur (C-S) linkage.

Trifluoromethyl (CF₃) Group: The CF₃ group exhibits strong, characteristic stretching and bending vibrations. The C-F stretching modes are typically observed in the infrared spectrum as intense bands in the region of 1100-1350 cm⁻¹. The symmetric and asymmetric stretching vibrations of the CF₃ group are often coupled, leading to a complex pattern of absorption bands. nih.gov Studies on related trifluoromethyl compounds, such as trifluoromethyl-mercury(II) halides, show that the intensity of the Hg-CF₃ stretching mode is influenced by the trans-halogen, indicating the sensitivity of vibrational modes to the molecular environment. rsc.org

Chloromethyl (CH₂Cl) Group: The CH₂Cl group is characterized by C-H stretching vibrations, typically appearing in the 2950-3050 cm⁻¹ region of the infrared and Raman spectra. The C-Cl stretching vibration is expected to produce a band in the lower frequency region, generally between 600 and 800 cm⁻¹.

Carbon-Sulfur (C-S) Linkage: The C-S stretching vibrations are generally weaker and appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The specific frequency can be influenced by the electronegativity of the attached groups.

Conformational Analysis:

This compound can exist in different spatial arrangements, or conformations, due to rotation around the C-S bonds. Vibrational spectroscopy, particularly when combined with computational methods like Density Functional Theory (DFT), is a powerful tool for studying these conformers. mdpi.comiu.edu.sa By analyzing the vibrational spectra under different conditions (e.g., gas phase, liquid phase, or in an inert matrix at low temperatures), it is possible to identify the presence of different conformers and even determine their relative populations. mdpi.com For instance, in a study of dibenzyl disulfide, a related sulfur-containing compound, DFT calculations were used to determine the dominant conformations, and the theoretical spectra were found to be in good agreement with experimental FTIR and Raman data. nih.gov

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| CF₃ | Asymmetric Stretch | ~1350 - 1200 | Strong | Weak-Medium |

| Symmetric Stretch | ~1150 - 1100 | Strong | Medium | |

| Bending (Deformation) | ~750 - 500 | Medium | Medium | |

| CH₂Cl | C-H Asymmetric Stretch | ~3050 - 2950 | Medium | Medium |

| C-H Symmetric Stretch | ~2950 - 2850 | Medium | Medium | |

| CH₂ Scissoring | ~1450 | Medium | Medium | |

| C-Cl Stretch | ~800 - 600 | Medium-Strong | Strong | |

| C-S | C-S Stretch | ~800 - 600 | Weak-Medium | Medium |

Other Spectroscopic and Chromatographic Techniques

Beyond vibrational spectroscopy, other analytical methods provide valuable information about the structure and purity of this compound.

Gas Electron Diffraction (GED):

Gas electron diffraction is a powerful technique for determining the precise molecular geometry of volatile compounds in the gas phase. aps.org This method provides information on bond lengths, bond angles, and dihedral angles. While no specific GED study on this compound is publicly available, data from related molecules can provide insight into its likely structure. For example, a GED study of bis(trifluoromethyl)disulphide ((CF₃S)₂) determined the C-F and C-S bond lengths to be 1.333 Å and 1.835 Å, respectively. rsc.org Similarly, an investigation of trifluoromethyl sulphonyl chloride (CF₃SO₂Cl) yielded a C-S bond length of 1.857 Å. iaea.org These values can serve as a reference for the expected bond lengths in this compound.

The table below presents selected structural parameters for related compounds determined by gas electron diffraction.

| Compound | Bond | Bond Length (Å) | Bond Angle (°) | Reference |

| Bis(trifluoromethyl)disulphide | C-F | 1.333(2) | F-C-F: 108.3(0.3) | rsc.org |

| C-S | 1.835(5) | S-S-C: 101.6(0.6) | rsc.org | |

| S-S | 2.030(5) | rsc.org | ||

| Trifluoromethyl sulphonyl chloride | C-F | 1.326(4) | F-C-F: 109.9(3) | iaea.org |

| S=O | 1.416(7) | O=S=O: 122.4(10) | iaea.org | |

| S-Cl | 2.016(5) | C-S-Cl: 98.7(4) | iaea.org | |

| S-C | 1.857(6) | O=S-C: 108.3(7) | iaea.org |

High-Performance Liquid Chromatography (HPLC):

High-performance liquid chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC can be employed to assess its purity and to analyze reaction mixtures containing this compound. While a standard HPLC method for this specific sulfide may not be universally published, methods developed for other trifluoromethyl sulfides can be adapted. For instance, HPLC has been successfully used in the analysis of ¹⁸F-labeled trifluoromethyl sulfides, demonstrating its utility in separating these types of compounds. researchgate.net A typical HPLC setup would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.